molecular formula C16H17NO5S B2752529 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 951900-99-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No. B2752529
M. Wt: 335.37
InChI Key: AAZRJLFPCVVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and tetrahydrothiophene rings, along with the amide functional group . The exact structure would depend on the specific substituents on these rings.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring, the tetrahydrothiophene ring, and the amide group . For example, the furan ring might undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Crystallographic and Spectroscopic Studies

Research has explored the crystallographic and spectroscopic properties of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide, focusing on their interactions with biological molecules like DNA. For instance, a study on 2,5-bis(4-guanylphenyl)furan, a compound structurally related to the mentioned chemical, revealed its enhanced DNA-binding affinity compared to other minor groove binding drugs. This was attributed to its direct hydrogen bond interactions with DNA, offering insights into the structural origins of its binding efficacy (Laughton et al., 1995).

Synthesis and Reactivity

Another area of research involves the synthesis and reactivity of furan-2-carboxamide derivatives, which are known to exhibit various therapeutic properties. A study demonstrated the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting its potential as a potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator (Bonilla-Castañeda et al., 2022).

Renewable Energy Applications

Derivatives of furan-2-carboxamide have also been investigated for their applications in renewable energy technologies. For example, phenothiazine derivatives incorporating furan as a conjugated linker were utilized in dye-sensitized solar cells, demonstrating a notable improvement in solar energy-to-electricity conversion efficiency. This underscores the compound's potential in enhancing the performance of renewable energy devices (Kim et al., 2011).

Biobased Polymer Synthesis

Furthermore, the compound has been pivotal in the enzymatic synthesis of biobased polyesters, serving as a rigid diol for creating novel furan polyesters. This research contributes to the development of sustainable materials with comparable properties to conventional petrochemical-based polymers, thereby supporting the advancement of green chemistry (Jiang et al., 2014).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-16(17-12-8-9-23(19,20)11-12)15-7-6-14(22-15)10-21-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZRJLFPCVVHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide

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